molecular formula C17H27ClN2O5 B2800260 Ethyl 4-(2-hydroxy-3-(4-methoxyphenoxy)propyl)piperazine-1-carboxylate hydrochloride CAS No. 1052403-72-1

Ethyl 4-(2-hydroxy-3-(4-methoxyphenoxy)propyl)piperazine-1-carboxylate hydrochloride

Cat. No. B2800260
CAS RN: 1052403-72-1
M. Wt: 374.86
InChI Key: UAHZOWARLQWLFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of piperazine, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The piperazine ring is substituted with an ethyl carboxylate group and a hydroxypropyl group that is further substituted with a methoxyphenyl group .


Molecular Structure Analysis

The molecule contains a total of 51 bonds, including 25 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 2 ethers .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Spiro[oxolane-2,2′-piperazine]-3′,6′-diones : This compound is used in the synthesis of spiro derivatives, a chemical process that forms complex structures important in various scientific applications (Shin et al., 1983).
  • Synthesis of Piperazine Substituted Quinolones : Involves the condensation of ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate with N1-monosubstituted piperazine hydrochlorides, showing its utility in creating new chemical entities (Fathalla & Pazdera, 2017).

Biological and Pharmaceutical Research

  • HIV-1 Reverse Transcriptase Inhibitors : Derivatives of this compound have been synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase, showcasing its potential in antiviral research (Romero et al., 1994).
  • Antimycobacterial Assay of Xanthone Derivatives : Certain derivatives, including those related to this compound, have been synthesized and evaluated for their activity against M. tuberculosis, indicating its relevance in antimicrobial research (Szkaradek et al., 2008).
  • Synthesis and Antimicrobial Activity of Piperazine Derivatives : The compound's derivatives have been synthesized and evaluated for antimicrobial activity, underlining its importance in the development of new antimicrobial agents (Mhaske et al., 2014).

Chemical Process Development

  • Microwave-Assisted Amidation : This compound undergoes microwave-assisted amidation, a process that enhances chemical reactions and has implications in various fields of chemical research (Milosevic et al., 2015).
  • Scale-Up Synthesis for Dopamine Uptake Inhibitors : The compound is used in the development of a robust process for the preparation of dopamine uptake inhibitors, demonstrating its utility in pharmaceutical manufacturing (Ironside et al., 2002).

properties

IUPAC Name

ethyl 4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5.ClH/c1-3-23-17(21)19-10-8-18(9-11-19)12-14(20)13-24-16-6-4-15(22-2)5-7-16;/h4-7,14,20H,3,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHZOWARLQWLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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